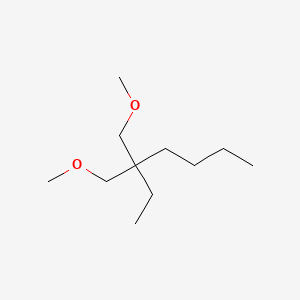

2-Butyl-2-ethyl-1,3-dimethoxypropane

Description

BenchChem offers high-quality 2-Butyl-2-ethyl-1,3-dimethoxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-2-ethyl-1,3-dimethoxypropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(methoxymethyl)heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-5-7-8-11(6-2,9-12-3)10-13-4/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAOWAVNIYQCLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(COC)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-Butyl-2-ethyl-1,3-dimethoxypropane

The 5th-Generation Internal Donor for Ziegler-Natta Catalysis

Executive Summary: The "Phthalate-Free" Enabler

2-Butyl-2-ethyl-1,3-dimethoxypropane (CAS: 129318-09-8), often abbreviated as BEDP, represents a critical evolution in the field of polymer chemistry, specifically within heterogeneous Ziegler-Natta (ZN) catalysis. Unlike its predecessors—phthalates and succinates—BEDP belongs to the class of 1,3-diethers .

For drug development professionals and industrial chemists, BEDP is significant not as a pharmacophore, but as a high-precision stereoregulator . It enables the synthesis of highly isotactic polypropylene (iPP) with narrow molecular weight distributions (MWD) without requiring external donors. Its structural rigidity and specific oxygen spacing allow it to bind selectively to the MgCl₂ lattice, displacing potential defects that would otherwise lead to atactic (amorphous) polymer chains. Furthermore, it addresses the toxicological concerns associated with phthalate leaching in food-contact plastics.

Chemical Architecture & Properties

BEDP features a neopentyl-like skeleton. The quaternary carbon at position 2 is substituted with ethyl and butyl groups, creating a specific steric environment that dictates its binding geometry.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 2-Butyl-2-ethyl-1,3-dimethoxypropane |

| CAS Number | 129318-09-8 |

| Molecular Formula | C₁₁H₂₄O₂ |

| Molecular Weight | 188.31 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~220–225°C (at 760 mmHg) |

| Density | ~0.89 g/cm³ |

| Solubility | Soluble in hexane, toluene, THF; Insoluble in water |

| Purity Grade | Typically ≥98% (GC) for catalytic use |

Structural Significance (The Gem-Dialkyl Effect)

The "gem-dialkyl" substitution (ethyl/butyl) at the C2 position is not arbitrary. It imposes a conformational lock on the molecule. In the absence of these bulky groups, the 1,3-dimethoxy backbone would possess too much rotational freedom (entropy), reducing the probability of bidentate chelation to the magnesium surface. The ethyl/butyl bulk forces the two methoxy oxygens into a fixed distance (~2.8–3.2 Å), perfectly matching the coordination vacancies on the MgCl₂ (110) crystallographic face.

Synthesis Protocol: The Alkylation Pathway

The synthesis of BEDP is a classic example of etherification applied to a sterically hindered neopentyl-type diol. The precursor, 2-Butyl-2-ethyl-1,3-propanediol (CAS 115-84-4) , is first synthesized via an Aldol-Cannizzaro reaction of 2-ethylhexanal and formaldehyde.

Experimental Workflow (Methylation)

Note: This protocol describes the conversion of the diol to the diether (BEDP). All steps must be performed under inert atmosphere (Nitrogen/Argon).

Reagents:

-

Precursor: 2-Butyl-2-ethyl-1,3-propanediol (1.0 eq)

-

Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (2.5 eq)

-

Base: Sodium Hydride (NaH, 60% in oil) or KOH powder (4.0 eq)

-

Solvent: THF (dry) or DMSO (for KOH method)

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask, suspend NaH (washed with hexane to remove oil) in dry THF at 0°C.

-

Alkoxide Formation: Add the diol dropwise over 30 minutes. The reaction will evolve H₂ gas. The steric bulk of the diol means the formation of the dianion requires time and slight warming.

-

Critical Checkpoint: Allow the mixture to stir at room temperature for 1 hour until H₂ evolution ceases. The solution should become a viscous alkoxide suspension.

-

-

Methylation: Cool back to 0°C. Add Methyl Iodide dropwise. The reaction is exothermic.

-

Reflux: Heat the mixture to reflux (66°C) for 6–12 hours. The neopentyl position makes the oxygen nucleophilic, but the steric bulk around the C2 carbon protects the ether from side reactions.

-

Quench & Workup: Cool to RT. Quench carefully with cold water. Extract with hexane (3x).

-

Purification: Wash organics with brine, dry over MgSO₄, and concentrate.

-

Distillation: Purify the crude oil via vacuum distillation. BEDP distills as a clear oil.

Synthesis Logic Diagram

Figure 1: Synthetic pathway from commodity aldehydes to the high-value BEDP donor.

Mechanism of Action: Stereocontrol on MgCl₂

The primary function of BEDP is to act as a Lewis Base (Internal Donor) during the preparation of the solid catalyst (TiCl₄/MgCl₂).

The Chelation Mode

Unlike phthalates, which bind via carbonyl oxygens and often require an external donor (like silanes) during polymerization to maintain stereoselectivity, BEDP is a "complete" donor.

-

Surface Recognition: BEDP coordinates to the unsaturated Mg atoms on the (110) and (104) lateral cuts of the MgCl₂ crystal.

-

Bidentate Binding: The two methoxy oxygens chelate a single Mg atom or bridge two adjacent Mg atoms. The distance (bite angle) is optimized by the C2-ethyl/butyl groups.

-

Steric Shielding: The bulky ethyl and butyl tails point away from the surface, creating a "steric umbrella" around the active Titanium site.

-

Selectivity: This umbrella forces the incoming propylene monomer to approach the active Ti-C bond in a specific orientation (si- or re-face), ensuring the formation of isotactic polypropylene.

Pathway Visualization

Figure 2: The mechanistic role of BEDP in conditioning the catalyst surface for stereoregular polymerization.

Performance Comparison

Data aggregated from comparative studies of Ziegler-Natta generations.

| Metric | Phthalate System (4th Gen) | BEDP / 1,3-Diether System (5th Gen) | Impact |

| Activity | 30–50 kg PP/g Cat | 80–120 kg PP/g Cat | Higher yield per catalyst unit. |

| Hydrogen Response | Moderate | High | Easier control of polymer molecular weight (MFR). |

| External Donor | Required (Silanes) | Not Required | Simplified process; lower cost. |

| Isotacticity (I.I.) | 97–98% | 98–99% | Higher melting point, stiffer plastics. |

| Toxicity | Phthalate concerns | Phthalate-Free | Compliant with modern food/medical standards. |

Key Insight: The high hydrogen response of BEDP-based catalysts allows for the production of high-melt-flow reactor grades (MFR > 100 g/10min ) without visbreaking (peroxide degradation), preserving the polymer's organoleptic properties.

Safety & Handling

While BEDP is not a highly toxic pharmaceutical active, it is an industrial chemical and should be handled with standard GLP/GMP precautions.

-

Hazards: Combustible liquid. May cause mild skin/eye irritation.

-

Storage: Store under nitrogen in cool, dry conditions. Ethers can form peroxides upon prolonged exposure to air; however, the hindered nature of BEDP makes it relatively stable compared to simple ethers like diethyl ether.

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17809800, 2-Butyl-2-ethyl-1,3-dimethoxypropane. Retrieved from [Link]

- Borealis AG / LyondellBasell (Contextual).Patents on 1,3-Diether Ziegler-Natta Catalysts (e.g., WO2021063930A1).

-

Morini, G., et al. (ResearchGate). The Role of Two Different Internal Donors (Phthalate and 1,3-Diether) on the Formation of Surface Structure in MgCl2-Supported Ziegler-Natta Catalysts. Retrieved from [Link]

Thermodynamic Stability and Conformational Dynamics of 2-Butyl-2-ethyl-1,3-dimethoxypropane

An In-Depth Technical Guide on 1,3-Diether Internal Electron Donors

Executive Summary & Cross-Disciplinary Relevance

The rational design of molecular architectures relies heavily on manipulating thermodynamic stability through steric pre-organization. 2-Butyl-2-ethyl-1,3-dimethoxypropane , a highly specialized 1,3-diether, serves as a masterclass in this principle. Primarily utilized as a 4th and 5th generation "internal electron donor" (IED) in MgCl₂-supported Ziegler-Natta catalysts (ZNCs) for isotactic polypropylene production, its unique thermodynamic profile dictates the stereoselectivity and kinetic lifespan of the catalytic system 1.

Cross-Disciplinary Insight: While rooted in polymer chemistry, the thermodynamic principles governing this compound—specifically how 2,2-disubstitution forces a molecule into a target-binding conformation (the "entatic state")—offer profound insights for drug development professionals. The use of steric bulk to lock a molecule into a thermodynamically favored conformation is a cornerstone of structure-based drug design and solid-state active pharmaceutical ingredient (API) formulation.

Conformational Thermodynamics: The TGGT and TGG'T States

The thermodynamic stability of 2-butyl-2-ethyl-1,3-dimethoxypropane is fundamentally driven by the steric congestion at the C2 position of its propane backbone. The bulky 2-butyl and 2-ethyl substituents severely restrict the rotational freedom of the adjacent methoxy groups.

This steric hindrance forces the molecule to adopt specific dihedral angles along the

-

Free Crystal Phase (TGGT): In the absence of a metal center, the molecule minimizes internal steric repulsion by adopting the TGGT conformation 2.

-

Chelating Phase (TGG'T): Upon complexation with a metal surface (such as Mg or Ti), the molecule undergoes a conformational shift to the TGG'T state 2. This specific geometry perfectly aligns the oxygen lone pairs, creating an optimal distance (approx. 3.0–3.2 Å) for bidentate chelation.

Diagram 1: Conformational transition of the 1,3-diether driven by steric pre-organization.

Surface Coordination Thermodynamics on MgCl₂

The inorganic support, MgCl₂, exists in various crystallographic cuts, primarily exposing the (104) and (110) lateral cleavage planes.

-

Bare Surface Thermodynamics: Consensus in the field dictates that the (104) surface, which exposes pentacoordinated magnesium sites, is thermodynamically more stable than the (110) surface, which exposes higher-energy tetracoordinated sites 1.

-

Adsorbate-Induced Reconstruction: The addition of 1,3-diethers significantly alters this thermodynamic landscape. The TGG'T conformation of 2-butyl-2-ethyl-1,3-dimethoxypropane geometrically matches the Mg–Mg distance on the (110) surface. This results in a highly exothermic "zip-coordination" mode that stabilizes the otherwise disfavored (110) sites [[1]](), 3.

By selectively binding to the (110) surface, the diether effectively blocks non-stereoselective active sites, thereby increasing the isotacticity of the synthesized polymer [[1]]().

Diagram 2: Thermodynamic inversion of MgCl₂ surface stability induced by 1,3-diether binding.

Kinetic Stability Against Alkylaluminum Cocatalysts

A critical failure point for earlier generation internal donors (such as ethyl benzoate or phthalates) is their susceptibility to the triethylaluminum (

Esters form a Lewis acid/base adduct with

In stark contrast, 1,3-diethers lack a reactive carbonyl group. They are thermodynamically unreactive toward

Experimental Protocols for Thermodynamic Evaluation

To ensure rigorous scientific integrity, the evaluation of donor thermodynamics must rely on a self-validating system combining mechanochemistry, advanced spectroscopy, and computational modeling.

Step-by-Step Methodology: Solid-State NMR and DFT Tandem Approach

-

Step 1: Mechanochemical Activation (Sample Preparation)

-

Action: Co-mill anhydrous

-MgCl₂ with 2-butyl-2-ethyl-1,3-dimethoxypropane under a strictly inert argon atmosphere. -

Causality: Bulk crystalline MgCl₂ is catalytically inactive. Ball-milling induces critical crystallographic defects, breaking down the bulk structure to expose the high-energy (104) and (110) lateral cleavage planes necessary for donor coordination 5.

-

-

Step 2: Fast Magic Angle Spinning (MAS) Solid-State NMR

-

Action: Acquire ¹H, ¹³C, and ²⁵Mg MAS NMR spectra at a spinning frequency of ≥50 kHz.

-

Causality: The amorphous nature of the ball-milled support causes severe inhomogeneous line broadening. Fast MAS is critical to average out anisotropic chemical shielding and dipole-dipole interactions, enabling the resolution of the distinct aliphatic protons of the butyl and ethyl groups to confirm structural integrity 1.

-

-

Step 3: First-Principles DFT Modeling

-

Action: Construct periodic boundary models of the (104) and (110) surfaces and calculate the adsorption free energies (

) for the TGGT and TGG'T conformations. -

Causality: Experimental spectra alone cannot easily differentiate between closely related surface binding sites due to defect structures. DFT provides the theoretical chemical shielding tensors required to cross-reference and validate the empirical NMR peaks, unambiguously assigning the binding mode 5.

-

-

Step 4: Cocatalyst Challenge (Kinetic Stability Assay)

-

Action: Disperse the solid adduct in a hydrocarbon solvent, introduce a 50-fold molar excess of

, and monitor the liquid phase via GC-MS over 24 hours. -

Causality: Validates the thermodynamic resistance of the diether. The absence of ethyl-transferred byproducts or free diether in the supernatant confirms that the TGG'T chelation is kinetically locked and chemically unreactive 4.

-

Diagram 3: Self-validating experimental workflow combining empirical spectroscopy and computational modeling.

Quantitative Data Summary

The following table summarizes the comparative thermodynamic parameters of 1,3-diethers against traditional ester-based donors, highlighting why 2-butyl-2-ethyl-1,3-dimethoxypropane represents a generational leap in catalyst design.

Table 1: Comparative Thermodynamic Parameters of Internal Electron Donors

| Donor Class | Representative Compound | Preferred Conformation | Primary Binding Surface | Adsorption Enthalpy ( | Cocatalyst ( |

| 1,3-Diether | 2-Butyl-2-ethyl-1,3-dimethoxypropane | TGG'T (Complexed) | MgCl₂ (110) | Highly Exothermic | Unreactive (Retained) |

| Diester | Diisobutyl Phthalate | Variable | MgCl₂ (104) & (110) | Moderately Exothermic | Reactive (Extracted) |

| Monoester | Ethyl Benzoate | Variable | MgCl₂ (104) | Weakly Exothermic | Highly Reactive |

References

-

Structural Characterization of Electron Donors in Ziegler–Natta Catalysts , ACS Publications (J. Am. Chem. Soc.). 1

-

Effect of diether as internal donor on MgCl2‐supported Ziegler–Natta catalyst for propylene polymerization , ResearchGate. 3

-

Monitoring the Kinetics of Internal Donor Clean-up from Ziegler–Natta Catalytic Surfaces: An Integrated Experimental and Computational Study , ACS Publications (J. Phys. Chem. C). 4

-

Structure of Donor Molecule 9,9-Bis(Methoxymethyl)-Fluorene in Ziegler-Natta Catalyst by Infrared Spectroscopy and Quantum Chemical Calculation , ACS Publications (J. Phys. Chem. C). 2

-

Probing Interactions between Electron Donors and the Support in MgCl2-Supported Ziegler–Natta Catalysts , ACS Publications (J. Phys. Chem. C). 5

Sources

An In-depth Technical Guide to the Synthesis of 2-Butyl-2-ethyl-1,3-dimethoxypropane

This guide provides a comprehensive overview of the synthetic pathways to 2-Butyl-2-ethyl-1,3-dimethoxypropane, a molecule of interest for various applications. The synthesis is presented in two key stages: the formation of the precursor diol, 2-Butyl-2-ethyl-1,3-propanediol (BEPD), followed by its subsequent etherification to the target molecule. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols and the underlying chemical principles.

Part 1: Synthesis of the Precursor: 2-Butyl-2-ethyl-1,3-propanediol (BEPD)

The industrial synthesis of 2-Butyl-2-ethyl-1,3-propanediol is a well-established process that proceeds via a base-catalyzed reaction between 2-ethylhexanal and formaldehyde.[1][2][3] This reaction is a tandem aldol addition followed by a Cannizzaro reaction.[1][4]

Reaction Mechanism and Rationale

The synthesis initiates with the aldol addition of 2-ethylhexanal to formaldehyde in the presence of a strong base, typically an alkali metal hydroxide like sodium hydroxide.[1][2] This is followed by a crossed Cannizzaro reaction where another molecule of formaldehyde reduces the intermediate aldehyde to the corresponding diol (BEPD), while being oxidized to formate. The use of a phase-transfer catalyst, such as tricaprylmethylammonium chloride (Aliquat 336) or tetrabutylammonium hydrogen sulfate, can significantly enhance the reaction yield by facilitating the interaction between the aqueous and organic phases.[1]

Experimental Protocol: Synthesis of BEPD

The following protocol is a synthesis of information from established industrial processes.[1][2]

Materials:

-

2-Ethylhexanal

-

Formaldehyde (as a 45% aqueous solution, low in methanol) or solid paraformaldehyde[1][3]

-

Sodium hydroxide (aqueous solution)

-

Phase-transfer catalyst (e.g., Aliquat 336)[1]

-

Sulfuric acid (for neutralization)

-

Water (for washing)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, a mixture of the 45% formalin solution, 2-ethylhexanal, and the phase-transfer catalyst is heated to approximately 60°C.[1]

-

The aqueous sodium hydroxide solution is then added dropwise to the reaction mixture over a period of 1.5 to 2 hours, maintaining the temperature at around 60°C.[1]

-

After the addition is complete, the mixture is stirred for an additional 1-1.5 hours to ensure the reaction goes to completion.[1]

-

The reaction mixture is then cooled and neutralized with sulfuric acid.[1]

-

The organic and aqueous phases are separated. The organic phase is washed with water to remove any remaining formaldehyde and salts.[1][3]

-

The crude 2-Butyl-2-ethyl-1,3-propanediol is then purified by vacuum distillation. The final product is typically collected at a boiling point of 130°-132°C at 9 mmHg.[1]

Data Presentation: BEPD Synthesis Parameters

| Parameter | Value/Condition | Reference |

| Reactants | 2-Ethylhexanal, Formaldehyde | [1][2] |

| Catalyst | Sodium Hydroxide | [1][2] |

| Phase-Transfer Catalyst | Aliquat 336 or TBAHSO₄ | [1] |

| Reaction Temperature | 60°C | [1] |

| Yield | Up to 94.2% (with phase-transfer catalyst) | [5] |

| Purification | Vacuum Distillation (130°-132°C / 9 mmHg) | [1] |

Visualization of BEPD Synthesis Workflow

Caption: Proposed workflow for the synthesis of 2-Butyl-2-ethyl-1,3-dimethoxypropane.

Part 3: Characterization

Full characterization of the synthesized 2-Butyl-2-ethyl-1,3-dimethoxypropane is essential to confirm its identity and purity. This would typically involve a combination of spectroscopic techniques.

Expected Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show a singlet for the six protons of the two methoxy groups (–OCH(_3)). The protons of the butyl and ethyl chains would appear as multiplets in the aliphatic region. The two methylene groups adjacent to the ether oxygens (–CH(_2)OCH(_3)) would likely appear as a singlet.

-

¹³C NMR: The spectrum would show distinct signals for the methoxy carbons, the quaternary carbon, and the carbons of the butyl and ethyl groups. The chemical shift of the methylene carbons attached to the oxygen atoms would be in the characteristic range for ether linkages.

-

IR Spectroscopy: The spectrum would be characterized by the absence of a broad O-H stretching band (which would be prominent in the precursor diol's spectrum) and the presence of strong C-O stretching bands characteristic of ethers, typically in the region of 1150-1085 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 2-Butyl-2-ethyl-1,3-dimethoxypropane (C(_11)H(_24)O(_2), MW: 188.31 g/mol ). Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the alkyl chains.

Experimental acquisition of these spectra would be necessary for unequivocal structure confirmation and purity assessment of the synthesized compound.

References

Sources

- 1. rsc.org [rsc.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. WO1998007675A1 - Process for the production of 2-butyl-2-ethyl-1,3-propanediol - Google Patents [patents.google.com]

- 5. US5618985A - Process for the preparation of 2-n-butyl-2-ethyl-1,3-propane diol - Google Patents [patents.google.com]

Technical Guide: Coordination Dynamics of 2-Butyl-2-ethyl-1,3-dimethoxypropane with Magnesium Chloride

Executive Summary

This technical guide analyzes the coordination chemistry between 2-Butyl-2-ethyl-1,3-dimethoxypropane (BEDP) and Magnesium Chloride (MgCl₂) . While MgCl₂ is a ubiquitous inorganic salt used in pharmaceutical formulations and as a Lewis acid support, its interaction with 1,3-diethers like BEDP represents a pinnacle of stereoselective surface engineering .

BEDP functions as a bidentate Lewis base (ligand). Its primary application lies in Ziegler-Natta catalysis , where it coordinates to specific crystallographic faces of activated

Molecular Architecture & Ligand Design

To understand the coordination, one must first analyze the ligand's steric and electronic profile. BEDP is not a simple ether; it is a "molecular clamp" designed with specific geometric constraints.

Structural Parameters

-

Backbone: A 1,3-propane backbone provides the necessary flexibility to form a stable 6-membered chelate ring with Magnesium (Mg²⁺).

-

Donor Atoms: Two methoxy (-OCH₃) oxygens act as hard Lewis bases.

-

Steric Bulk: The 2-position is geminally substituted with a Butyl and an Ethyl group.

-

Function: These alkyl groups are not passive. They exert significant steric pressure, forcing the methoxy groups into a specific conformation that favors binding to the MgCl₂ lattice while simultaneously shielding the metal center from unwanted side reactions.

-

The "Bite Angle" Hypothesis

The efficacy of BEDP arises from the distance between the two oxygen atoms (approx. 2.8–3.2 Å). This matches the inter-atomic distance of coordinatively unsaturated Mg atoms on the lateral cuts of the MgCl₂ crystal, allowing for "perfect fit" bidentate coordination.

The MgCl₂ Interface: The Docking Station

In this coordination complex, MgCl₂ does not exist as a simple monomer but as a crystalline lattice. The active form is

Crystallographic Faces

The coordination chemistry is face-selective. The BEDP ligand discriminates between the two primary surfaces exposed by the disordered lattice:

| Crystal Face | Mg Coordination | Characteristics | Interaction with BEDP |

| (104) Face | 5-Coordinate | Thermodynamically stable; electroneutral. | Weak/No Binding. The Mg atoms are sterically crowded. |

| (110) Face | 4-Coordinate | Unstable; Lewis acidic; electrophilic. | Strong Binding. BEDP chelates here, stabilizing the surface. |

Key Insight: By selectively binding to the (110) face, BEDP acts as a "capping agent." In catalysis, this prevents the formation of non-stereospecific active sites. In general synthesis, this demonstrates how ligands can stabilize high-energy crystal facets.

Coordination Mechanism & Pathway

The formation of the BEDP-MgCl₂ complex is a thermodynamic stabilization process. The ligand converts a 4-coordinate, highly reactive Mg species into a 6-coordinate, stable octahedral species.

The Chelation Mode

BEDP binds in a bidentate fashion.

-

Approach: The lone pairs on the methoxy oxygens approach the electrophilic Mg²⁺ on the (110) edge.

-

Displacement: If the Mg is capped by a weaker base (like solvent or loosely bound Cl), BEDP displaces it.

-

Locking: The chelate ring closes, forming a structure formally analogous to [Mg(BEDP)Cl₄] clusters on the surface.

Visualization of the Activation Pathway

The following diagram illustrates the transformation of the inert precursor into the coordinated active complex.

Figure 1: The activation workflow transforming inert MgCl₂ into a stereoselective support via BEDP coordination.

Experimental Protocols

For researchers attempting to synthesize or study this complex, standard aqueous chemistry will fail due to the hydrolysis of MgCl₂. Strictly anhydrous conditions are required.

Protocol A: Mechanochemical Synthesis (Ball Milling)

Best for creating solid-state supports without solvent interference.

-

Preparation: In a glovebox (

ppm), load anhydrous MgCl₂ and BEDP (molar ratio Mg:BEDP ≈ 5:1 to 10:1) into a planetary ball mill jar. -

Milling: Use stainless steel balls. Mill for 20–50 hours at 300–400 rpm.

-

Why: The mechanical energy breaks the MgCl₂ crystallites (

transition) and forces the organic ligand into the fresh lattice defects.

-

-

Recovery: Isolate the powder in the glovebox. It will be an off-white, free-flowing solid.

Protocol B: Chemical Precipitation

Best for obtaining uniform particle morphology.

-

Dissolution: Suspend anhydrous MgCl₂ in 2-ethylhexanol at 130°C to form a homogeneous solution.

-

Precipitation: Add phthalic anhydride (optional, as nucleation agent) and cool to -20°C.

-

Ligand Addition: Add BEDP dissolved in TiCl₄ (if making a catalyst) or a hydrocarbon solvent.

-

Heating: Slowly ramp temperature to 110°C. The MgCl₂ recrystallizes, trapping the BEDP ligand within the lattice defects.

-

Washing: Wash with hot heptane to remove unbound ligand.

Analytical Characterization

How do you validate that BEDP is coordinated and not just physically mixed?

| Technique | Observable Signal | Interpretation |

| FTIR Spectroscopy | Shift in C-O-C stretch (approx. 1100 cm⁻¹) | Upon coordination to Mg, the ether C-O bond weakens, causing a red shift (lower wavenumber) compared to free BEDP. |

| Solid-State ¹³C NMR | Shift in methoxy carbon peaks | The electron density withdrawal by Mg²⁺ causes a downfield shift (deshielding) of the methoxy carbons. |

| X-Ray Diffraction (XRD) | Broadening of (110) peak | The presence of BEDP inhibits the re-stacking of MgCl₂ layers, maintaining the "halo" characteristic of the disordered |

Relevance to Drug Development & Pharma

While BEDP is an industrial ligand, the principles detailed here are directly transferable to pharmaceutical R&D:

-

Mg-Based Drug Delivery: The chelation chemistry of 1,3-diethers mirrors that of poly-oxygenated APIs (Active Pharmaceutical Ingredients) binding to Mg excipients. Understanding this interaction helps predict API stability in Mg-stearate or MgCl₂ formulations.

-

Impurity Scavenging: The high affinity of bidentate ethers for Mg²⁺ suggests that similar motifs could be used to scavenge metal impurities from process streams.

-

Grignard Reagent Stabilization: BEDP-type ligands can stabilize reactive Grignard species (R-Mg-X) in solution, potentially altering selectivity in complex organic synthesis.

References

-

The Role of Two Different Internal Donors (Phthalate and 1,3-Diether) on the Formation of Surface Structure in MgCl2-Supported Ziegler-Natta Catalysts. Journal of Applied Polymer Science.

-

Crystalline magnesium chloride–electron donor complexes: new support materials for Ziegler–Natta catalysts. Dalton Transactions.

-

Deciphering the Role of Internal Donors in Shaping Heterogeneous Ziegler-Natta Catalysts. ChemRxiv.

-

Structural Characterization of Electron Donors in Ziegler–Natta Catalysts. Journal of the American Chemical Society.

Molecular weight and physical characteristics of 2-Butyl-2-ethyl-1,3-dimethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physical characteristics of 2-Butyl-2-ethyl-1,3-dimethoxypropane. Designed for a scientific audience, this document synthesizes available data to offer a detailed understanding of this compound's properties.

Introduction

2-Butyl-2-ethyl-1,3-dimethoxypropane, also known by its synonym 3,3-bis(methoxymethyl)heptane, is a diether derivative of the more widely documented 2-butyl-2-ethyl-1,3-propanediol. The substitution of the hydroxyl protons with methyl groups significantly alters the compound's chemical nature, influencing its reactivity, solubility, and intermolecular interactions. Understanding these properties is crucial for its potential applications in various fields, including as a solvent, a building block in organic synthesis, or a non-reactive masking group in the development of active pharmaceutical ingredients. This guide will delve into the known molecular and physical characteristics of this compound, providing a foundational resource for researchers.

Molecular Structure and Identification

The fundamental identity of a chemical compound lies in its molecular structure. This section details the key identifiers for 2-Butyl-2-ethyl-1,3-dimethoxypropane.

Chemical Structure

The molecular structure of 2-Butyl-2-ethyl-1,3-dimethoxypropane is characterized by a central quaternary carbon atom bonded to a butyl group, an ethyl group, and two methoxymethyl groups. This structure imparts specific steric and electronic properties to the molecule.

Caption: Molecular Structure of 2-Butyl-2-ethyl-1,3-dimethoxypropane.

Key Identifiers

A consistent and accurate identification of chemical substances is paramount in scientific research. The following table summarizes the key identifiers for 2-Butyl-2-ethyl-1,3-dimethoxypropane.

| Identifier | Value | Source |

| Chemical Formula | C₁₁H₂₄O₂ | [1] |

| Molecular Weight | 188.31 g/mol | |

| CAS Number | 129318-09-8 | [2] |

| Synonym | 3,3-bis(methoxymethyl)heptane |

Physical Characteristics

Known Physical Properties

The following table summarizes the available physical property data for 2-Butyl-2-ethyl-1,3-dimethoxypropane.

| Property | Value | Source |

| Molecular Weight | 188.31 g/mol | |

| Chemical Formula | C₁₁H₂₄O₂ | [1] |

Note: As of the date of this guide, comprehensive experimental data for properties such as boiling point, melting point, and density for 2-Butyl-2-ethyl-1,3-dimethoxypropane are not widely published.

Inferred Physical Characteristics and Causality

The conversion of the hydroxyl groups in 2-butyl-2-ethyl-1,3-propanediol to methoxy groups in 2-Butyl-2-ethyl-1,3-dimethoxypropane has a profound impact on the compound's physical properties. The primary reason for this is the elimination of hydrogen bonding.

-

Boiling Point: The absence of hydroxyl groups means that 2-Butyl-2-ethyl-1,3-dimethoxypropane cannot act as a hydrogen bond donor. This significantly reduces the intermolecular forces, which would result in a considerably lower boiling point compared to its diol counterpart. The primary intermolecular forces would be weaker van der Waals forces.

-

Solubility: The two ether functionalities still allow the molecule to act as a hydrogen bond acceptor, suggesting some solubility in protic solvents. However, the increased hydrocarbon character due to the additional methyl groups and the loss of hydrogen bond donating ability will likely decrease its solubility in water while increasing its solubility in nonpolar organic solvents.

-

Density: The replacement of two hydrogen atoms with two methyl groups increases the molecular weight. This, along with potential changes in molecular packing in the liquid state, would influence the density. A precise prediction without experimental data is difficult.

-

Physical State: Given its molecular weight and the absence of strong intermolecular hydrogen bonding, it is likely to be a liquid at room temperature.

Experimental Protocols and Methodologies

Due to the limited publicly available experimental data, this section will outline the standard experimental protocols that would be employed to determine the key physical characteristics of 2-Butyl-2-ethyl-1,3-dimethoxypropane.

Determination of Boiling Point

The boiling point can be determined using several standard laboratory methods. A common and accurate method is distillation under controlled pressure.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a standard distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a thermometer placed correctly to measure the vapor temperature.

-

Sample Preparation: Place a sample of 2-Butyl-2-ethyl-1,3-dimethoxypropane and a boiling chip into the distillation flask.

-

Heating: Gently heat the distillation flask.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the ambient atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure is not at standard pressure (1 atm), a nomograph can be used to correct the observed boiling point.

Caption: Workflow for Boiling Point Determination.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer.

Step-by-Step Methodology:

-

Pycnometer Calibration: Clean, dry, and weigh the empty pycnometer. Then, fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it again.

-

Sample Measurement: Empty and dry the pycnometer, then fill it with 2-Butyl-2-ethyl-1,3-dimethoxypropane at the same temperature and weigh it.

-

Calculation: The density of the sample can be calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Conclusion

2-Butyl-2-ethyl-1,3-dimethoxypropane is a compound with distinct physical and chemical properties derived from its unique molecular structure. While there is a notable absence of comprehensive experimental data in the public domain, its characteristics can be inferred from its structure, particularly in comparison to its diol analogue. The lack of hydrogen bonding is the most significant factor influencing its physical behavior, suggesting a lower boiling point and altered solubility profile. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these properties, which would be invaluable for its future application in research and development.

References

-

PubChem. 2-Butyl-2-ethyl-1,3-dimethoxypropane. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: Preparation and Evaluation of MgCl₂-Supported Ziegler-Natta Catalysts utilizing 2-Butyl-2-ethyl-1,3-dimethoxypropane

Target Audience: Polymer Chemists, Catalysis Researchers, and Process Development Scientists Application: Synthesis of 5th-Generation Ziegler-Natta Precatalysts for Highly Isotactic Polyolefin Production

Introduction & Mechanistic Insights

The evolution of Ziegler-Natta (Z-N) catalysis for propylene polymerization has been driven by the continuous refinement of internal electron donors (IEDs). While 4th-generation catalysts rely on phthalates (e.g., diisobutyl phthalate) and require an external electron donor (EED) to maintain stereospecificity, 5th-generation catalysts utilize 1,3-diethers to achieve unprecedented performance [1].

Specifically, 2-Butyl-2-ethyl-1,3-dimethoxypropane (CAS: 129318-09-8) represents a gold standard among diether IEDs. The causality behind its superior performance lies in its highly specific steric geometry. The bulky butyl and ethyl substituents at the 2-position restrict the conformational rotation of the carbon backbone. This forces the two methoxy oxygen atoms into a rigid gauche-gauche conformation. This precise spatial arrangement perfectly matches the 2.77 Å distance between adjacent exposed Mg²⁺ ions on the (110) crystallographic lateral cuts of the MgCl₂ support [2].

By selectively and strongly coordinating to these (110) sites in a bidentate fashion, the diether prevents the formation of non-stereospecific titanium active centers. Furthermore, unlike diesters, 1,3-diethers are highly resistant to extraction by the trialkylaluminum (e.g., AlEt₃) cocatalyst during polymerization [3]. This eliminates the need for an external silane donor while yielding polymers with exceptionally narrow molecular weight distributions (MWD) and high hydrogen response [4].

Mechanistic assembly of the stereospecific active site via 1,3-diether coordination.

Materials and Reagents

-

Support Precursor: Spherical MgCl₂·2.8EtOH adduct (average particle size ~50 µm).

-

Transition Metal Source: Titanium(IV) chloride (TiCl₄), anhydrous, 99.9%.

-

Internal Electron Donor (IED): 2-Butyl-2-ethyl-1,3-dimethoxypropane (Purity ≥ 98%).

-

Solvents: Anhydrous heptane and anhydrous hexane (stored over activated 4Å molecular sieves, moisture < 5 ppm).

-

Inert Atmosphere: High-purity Nitrogen or Argon (O₂ < 1 ppm, H₂O < 1 ppm).

Experimental Protocol: Precatalyst Synthesis

Note: All operations must be conducted using rigorous Schlenk line techniques or within a controlled-atmosphere glovebox to prevent catalyst deactivation via hydrolysis.

Phase 1: Initial Titanation & Pore Architecture Preservation

-

Suspension: In a 500 mL jacketed glass reactor equipped with a mechanical stirrer, suspend 10.0 g of the MgCl₂·2.8EtOH adduct in 100 mL of anhydrous heptane.

-

Thermal Control: Chill the suspension to -20 °C using a circulating cryostat.

-

TiCl₄ Addition: Add 100 mL of neat TiCl₄ dropwise over 30 minutes while maintaining the stirring rate at 250 rpm.

-

Causality: The highly exothermic reaction between TiCl₄ and EtOH generates TiCl₃(OEt) and HCl gas. Conducting this at -20 °C prevents the violent, rapid expulsion of ethanol, which would otherwise fracture the spherical particles and collapse the internal mesoporous architecture.

-

Phase 2: IED Coordination & Dealcoholation

-

Temperature Ramp: Gradually increase the reactor temperature to 0 °C at a rate of 0.5 °C/min.

-

Diether Addition: Inject 4.5 mL of 2-Butyl-2-ethyl-1,3-dimethoxypropane (Targeting an IED/Mg molar ratio of ~0.15).

-

Causality: Adding the donor at 0 °C allows the relatively bulky diether molecules to diffuse uniformly deep into the pore network before the matrix rigidifies and shrinks at higher temperatures.

-

-

Maturation: Ramp the temperature to 100 °C and hold for 2 hours.

-

In-Process Check: The suspension will transition from white to a deep yellow/brownish color, indicating the successful formation of titanium-alkoxide byproducts and the coordination of TiCl₄ to the MgCl₂ matrix.

-

Phase 3: Second Titanation & Active Site Maximization

-

Hot Filtration: Stop stirring and allow the solid to settle. Siphon off the supernatant liquid immediately while at 100 °C.

-

Causality: Hot filtration prevents the precipitation of TiCl₃(OEt) byproducts back onto the catalyst surface. These byproducts act as non-stereospecific poisons.

-

-

Re-titanation: Resuspend the solid cake in 100 mL of fresh, neat TiCl₄. Heat to 110 °C and hold for 1 hour.

-

Causality: The second TiCl₄ wash ensures the absolute removal of any residual ethanol and maximizes the dispersion of epitaxially bound TiCl₄ at the newly stabilized (104) and (110) crystallographic faces.

-

Phase 4: Washing and Self-Validation

-

Washing Regimen: Filter the suspension hot (110 °C). Wash the solid cake with anhydrous hexane (5 × 100 mL) at 60 °C, followed by two washes at room temperature.

-

Causality: Rigorous washing removes physisorbed (unreacted) TiCl₄ and loosely bound diether. Physisorbed Ti species are easily reduced by AlEt₃ and lead to the generation of amorphous polymer "fines" during production.

-

-

Drying: Dry the resulting powder under a dynamic vacuum at 50 °C for 2 hours.

-

Self-Validating Output: The final precatalyst should be a free-flowing, pale yellow-green powder. A dark brown hue indicates localized overheating or moisture contamination (reduction to Ti³⁺).

-

Workflow for synthesizing 1,3-diether-based MgCl₂-supported Ziegler-Natta precatalysts.

Quality Control & Data Summaries

To establish a self-validating system, the synthesized precatalyst must undergo chemical composition analysis (via ICP-OES and GC) and a benchmark bulk propylene polymerization test.

Table 1: Target Precatalyst Chemical Composition

| Component | Target Range (wt%) | Analytical Method | Implication if Out of Spec |

| Titanium (Ti) | 2.5% – 3.5% | ICP-OES | > 4.0% indicates insufficient hexane washing (physisorbed TiCl₄ remains). |

| Magnesium (Mg) | 17.0% – 20.0% | ICP-OES | < 15.0% indicates incomplete dealcoholation or structural collapse. |

| Diether (IED) | 10.0% – 15.0% | GC (Post-extraction) | < 8.0% indicates poor coordination; will result in low stereospecificity. |

Table 2: Comparative Polymerization Performance

Conditions: Liquid propylene bulk polymerization, 70 °C, 1 hour, AlEt₃/Ti molar ratio = 250, H₂ = 2.0 L.

| Catalyst Generation | Internal Donor (IED) | External Donor (EED) Req? | Activity (kg PP / g cat) | Isotacticity (Xylene Insolubles, %) | Hydrogen Response |

| 4th Gen | Diisobutyl Phthalate | Yes (e.g., Silane) | 40 - 50 | 97.5 - 98.5 | Moderate |

| 5th Gen | 2-Butyl-2-ethyl-1,3-dimethoxypropane | No | 80 - 110 | 98.0 - 99.0 | Exceptionally High |

Data Interpretation: The 5th-generation diether catalyst demonstrates a nearly two-fold increase in activity compared to standard phthalate systems, while maintaining superior isotacticity without the cost and complexity of injecting an external silane donor[4].

Troubleshooting Guide

-

High Xylene Solubles (XS > 3.0%) in Polymer: This indicates a failure in stereospecificity. It is usually caused by an insufficient Diether/Mg ratio during synthesis, or adding the diether at too high a temperature (>20 °C), which prevents it from penetrating the catalyst pores before the matrix shrinks.

-

Low Polymerization Activity: Often caused by trace moisture during the washing phase, or an incomplete second TiCl₄ treatment leaving residual TiCl₃(OEt) poisons on the active sites. Ensure all solvents are strictly dried over 4Å molecular sieves.

-

Poor Morphology / High Fines: If the polymer produced is dusty rather than spherical, the initial -20 °C titanation step was likely rushed. Rapid addition of TiCl₄ causes the MgCl₂·2.8EtOH support to fracture due to violent HCl gas evolution.

References

-

The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP Polymers (Basel). National Center for Biotechnology Information (PMC). URL:[Link]

-

Structural Characterization of Electron Donors in Ziegler–Natta Catalysts Journal of the American Chemical Society. ACS Publications. URL:[Link]

-

Probing the Interaction of Diester Internal Donors (ID) with AlEt3 on Ziegler-Natta Surfaces: A Comparison Between Binary (MgCl2/ID) and Ternary (MgCl2/ID/TiCl4) Formulations Catalysts. MDPI. URL:[Link]

-

Characteristics of diether- and phthalate-based Ziegler-Natta catalysts for copolymerization of propylene and ethylene and terpolymerization of propylene, ethylene, and 1-butene Journal of Applied Polymer Science. Wiley Online Library / ResearchGate. URL:[Link]

Application Notes and Protocols for Dosing 2-Butyl-2-ethyl-1,3-dimethoxypropane in Bulk Polymerization of Propylene

Abstract

This document provides a comprehensive guide to the application and dosing of 2-Butyl-2-ethyl-1,3-dimethoxypropane as an external electron donor (ED) in Ziegler-Natta (ZN) catalyzed bulk polymerization of propylene. We will explore the mechanistic role of this 1,3-diether in enhancing stereoselectivity, detail strategic dosing considerations, and provide validated laboratory-scale protocols for achieving desired polypropylene properties. This guide is intended for researchers and chemical engineers aiming to leverage this specific diether to control polymer isotacticity, molecular weight, and catalyst activity.

Introduction: The Role of 1,3-Diethers in Ziegler-Natta Catalysis

The advent of high-yield MgCl₂-supported Ziegler-Natta catalysts revolutionized polypropylene (PP) production. A key innovation in this field was the introduction of electron donors, which are crucial for controlling the stereochemistry of the polymer. These donors are categorized as internal (incorporated during catalyst synthesis) and external (added during polymerization). While early systems relied on aromatic esters, a significant advancement came with the use of 1,3-diethers, such as 2-Butyl-2-ethyl-1,3-dimethoxypropane.

These diether-based donors are instrumental in producing highly isospecific and active catalysts.[1][2] Unlike earlier donor systems, some advanced ZN catalysts incorporating 1,3-diethers as internal donors can function with high stereospecificity even without an external donor.[1][3] However, in many commercially significant systems, particularly those using phthalates as internal donors, 2-Butyl-2-ethyl-1,3-dimethoxypropane is employed as an external donor to fine-tune the catalyst's performance. Its primary function is to enhance the isospecificity of the catalytic system, leading to polypropylene with a higher degree of crystallinity and improved mechanical properties.[4][5] The bulky alkyl groups (butyl and ethyl) in the 2-position of the propane backbone provide the necessary steric hindrance to effectively modulate the catalyst's active sites.[2]

Mechanistic Principles of Stereocontrol

The effectiveness of an external donor like 2-Butyl-2-ethyl-1,3-dimethoxypropane stems from its interaction with the components of the Ziegler-Natta catalytic system, which primarily consists of the solid procatalyst (e.g., TiCl₄/MgCl₂) and the organoaluminum cocatalyst (e.g., triethylaluminum, TEA).

It is generally accepted that the external donor can coordinate with both the active titanium sites and the aluminum cocatalyst.[4] The prevailing mechanism suggests that the diether preferentially complexes with and deactivates the aspecific (or non-stereospecific) active sites on the catalyst surface. These aspecific sites are more sterically accessible and more Lewis acidic, making them prone to coordination by the donor. This selective poisoning leaves the highly stereospecific sites available for propylene polymerization, thus increasing the overall isotacticity of the resulting polymer.

Furthermore, the external donor modulates the interaction between the cocatalyst (TEA) and the catalyst surface. It can displace or prevent the adsorption of certain aluminum species that might otherwise contribute to non-stereospecific polymerization. A model proposed by V. Busico et al. suggests that the diether's effect is mediated through its chelating coordination to Mg atoms near the active Ti center, which in turn influences the coordination sphere of the active site.[4] The steric bulk of the substituents on the diether is a critical factor in this interaction.[4]

4.3 Step-by-Step Procedure

-

Reactor Preparation:

-

Thoroughly clean and dry the autoclave reactor.

-

Seal the reactor and purge it three times with high-purity nitrogen by pressurizing to 5 bar and then venting.

-

Heat the reactor to 80°C under vacuum for at least 1 hour to remove any adsorbed moisture.

-

-

Charging the Reactor:

-

Cool the reactor to 30°C.

-

Introduce 1.0 L of liquid propylene monomer into the reactor.

-

-

Reagent Addition:

-

Add the desired amount of TEA solution via a syringe through a septum port. A typical starting point is an Al/Ti molar ratio of 250.

-

Add the calculated volume of the 2-Butyl-2-ethyl-1,3-dimethoxypropane solution to achieve the target Al/ED molar ratio.

-

Stir the mixture at 500 RPM for 5 minutes.

-

-

Catalyst Injection and Pre-polymerization:

-

Prepare a slurry of the ZN catalyst (typically 10-20 mg) in 10 mL of hexane.

-

Inject the catalyst slurry into the reactor using nitrogen overpressure to initiate the polymerization.

-

Conduct a pre-polymerization step by maintaining the temperature at 30°C for 5 minutes to allow for controlled particle formation. [6]

-

-

Bulk Polymerization:

-

Increase the reactor temperature to the target polymerization temperature, typically 70°C. [6] * Maintain the temperature for the desired reaction time (e.g., 1-2 hours). Monitor the pressure and monomer consumption rate (if possible).

-

-

Termination and Quenching:

-

Stop the stirrer and rapidly cool the reactor.

-

Carefully vent the unreacted propylene monomer.

-

Inject 100 mL of acidified methanol into the reactor to quench the reaction and deactivate the catalyst residues.

-

-

Polymer Recovery and Purification:

-

Open the reactor and collect the polymer slurry.

-

Filter the polymer and wash it extensively with methanol (3 x 200 mL).

-

Dry the resulting white polypropylene powder in a vacuum oven at 60°C to a constant weight.

-

-

Calculation of Activity:

-

Calculate the catalyst activity as kilograms of polymer produced per gram of catalyst per hour (kg PP / g cat·h).

-

Characterization of Resulting Polypropylene

To evaluate the effectiveness of the dosing strategy, the obtained polymer should be characterized using standard techniques:

-

Isotacticity Index (I.I.): Determined by the weight percentage of the polymer insoluble in boiling xylene or heptane. Higher I.I. values correspond to higher stereoregularity.

-

Melt Flow Rate (MFR): An indicator of the polymer's average molecular weight and processability. Measured according to ASTM D1238. Dosing of the external donor can influence the MFR.

-

Molecular Weight and Distribution (MWD): Determined by Gel Permeation Chromatography (GPC). The polydispersity index (PDI = Mw/Mn) provides insight into the uniformity of the polymer chains. Diether donors can sometimes lead to a narrower MWD compared to other donor types. [7]* Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm) and crystallinity (Xc), which are directly related to the polymer's isotacticity.

Expert Insights and Troubleshooting

-

Purity is Paramount: Ziegler-Natta systems are extremely sensitive to poisons such as water, oxygen, and carbon dioxide. Ensure all reagents, solvents, and the monomer are of the highest purity and that all manipulations are performed under a strictly inert atmosphere.

-

Cocatalyst and Donor Interaction: Pre-mixing the TEA and the diether donor before introduction to the reactor can sometimes be beneficial, but the optimal contact time and temperature should be determined empirically.

-

Hydrogen Response: Hydrogen is commonly used as a chain transfer agent to control the molecular weight (and thus increase the MFR) of the polypropylene. The effectiveness of hydrogen (hydrogen response) can be influenced by the type and concentration of the external donor. Diether-based systems are known to have an excellent hydrogen response. [7]When introducing hydrogen, the Al/ED ratio may need to be re-optimized.

-

Catalyst Morphology: The use of an external donor and a pre-polymerization step helps in replicating the catalyst particle morphology into the final polymer particle, which is crucial for industrial processes to ensure good powder flow and high bulk density. [5]

References

-

Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors - MDPI. (2025, March 31). MDPI. [Link]

-

Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors - OUCI. OUCI. [Link]

-

Polymerization Stereochemistry with Ziegler−Natta Catalysts Containing Dialkylpropane Diethers: A Tool for Understanding Inter - American Chemical Society. American Chemical Society. [Link]

-

Effect of new external donors on propylene polymerization with Ziegler-Natta catalysts. De Gruyter. [Link]

-

Effect of external donor and prepolymerization on the performance of Ziegler-Natta catalysts in propylene polymerization | Request PDF - ResearchGate. (2025, August 9). ResearchGate. [Link]

-

Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC. (2025, February 15). PMC. [Link]

- EP2707399B1 - Nitrogen containing external donor system for propylene polymerization - Google Patents.

-

Influence of external donors on Ziegler-Natta catalytic behavior and the resulting polypropylene properties - ResearchGate. (2026, February 19). ResearchGate. [Link]

- EP2679609A1 - Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene - Google Patents.

-

Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and - SciSpace. SciSpace. [Link]

-

Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor - MDPI. (2016, December 16). MDPI. [Link]

-

Catalyst Type Effects on Structure/Property Relations of Polypropylene Random Copolymers - JKU ePUB. (2021, October 10). JKU ePUB. [Link]

-

Preparation method of 2,2-dimethoxypropane (2018) | Wang Luming - SciSpace. SciSpace. [Link]

-

Revista Mexicana de Ingeniería Química - Semantic Scholar. Semantic Scholar. [Link]

-

Sustainable Engineering of Organic Compound Polypropylene: Enhancing Mechanical and Thermal Properties with Antioxidants for Cos - Preprints.org. (2025, June 17). Preprints.org. [Link]

-

Morphological Evolution and Damping Properties of Dynamically Vulcanized Butyl Rubber/Polypropylene Thermoplastic Elastomers - MDPI. (2022, July 4). MDPI. [Link]

- EP0656876B1 - Process for the preparation of 2-n-butyl-2-ethyl-1,3-propane diol.

-

Influence of peroxide modification on the properties of PP recycling materials - reposiTUm. reposiTUm. [Link]

-

Bulk polymerization | 8551 Publications | 113382 Citations | Top Authors | Related Topics. Semantic Scholar. [Link]

-

Polymerpraktikum Universität Bonn Bulk Polymerization. Universität Bonn. [Link]

-

Multistep Bulk-/Gas-Phase Polymerization of Propene in a Reaction Calorimeter. (2022, May 20). Wiley Online Library. [Link]

-

CATALYST COMPONENTS FOR PROPYLENE POLYMERIZATION - European Patent Office - EP 3710159 B1. (2025, January 22). European Patent Office. [Link]

-

Polypropylene Synthesis: Use of Dynamic Catalysts - Denmark Group. Denmark Group. [Link]

-

Development of Catalyst Technologies for Polypropylene. Sumitomo Chemical. [Link]

- US5618985A - Process for the preparation of 2-n-butyl-2-ethyl-1,3-propane diol - Google Patents.

-

Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies - MDPI. (2025, December 26). MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. epub.jku.at [epub.jku.at]

- 4. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor [mdpi.com]

- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

Application Note: Precision Control of Polymer Isotacticity with 2-Butyl-2-ethyl-1,3-dimethoxypropane

Executive Summary

This guide details the application of 2-Butyl-2-ethyl-1,3-dimethoxypropane (BEDMP) as a high-performance Internal Electron Donor (IED) in Ziegler-Natta (ZN) polymerization.[1] Unlike 3rd-generation phthalate-based systems that require external donors (EED) to maintain stereoregularity, BEDMP belongs to the 1,3-diether class (4th/5th Generation) .[1]

Key Advantages:

-

Intrinsic Stereoregularity: Achieves >98% isotacticity without External Electron Donors (EED).

-

Hydrogen Sensitivity: Superior chain transfer response allows for precise Melt Flow Index (MFI) control.

-

Narrow Molecular Weight Distribution (MWD): Produces resins ideal for high-speed spinning and thin-wall injection molding.[1]

Scientific Foundation & Mechanism[1]

The Role of the Diether Donor

In MgCl₂-supported ZN catalysis, the active sites are located on the lateral cuts of the MgCl₂ crystallites. Without electron donors, these sites produce atactic (amorphous) polypropylene.

BEDMP functions through bidentate coordination . Its two oxygen atoms chelate to the unsaturated Mg²⁺ ions on the (110) and (104) faces of the MgCl₂ lattice.

-

Steric Bulk: The butyl and ethyl groups at the 2-position create a specific steric environment that forces the incoming propylene monomer to insert in a specific orientation (Si-face or Re-face), ensuring isotactic propagation.

-

Stability: The chelate effect makes BEDMP binding significantly stronger than monoesters (e.g., ethyl benzoate). Consequently, it is not displaced by the triethylaluminum (TEAL) cocatalyst during polymerization, eliminating the need for an external donor.

Mechanism Diagram

Figure 1: Mechanistic pathway of BEDMP in Ziegler-Natta catalysis.[1] Note the stability against TEAL displacement.

Experimental Protocol: Catalyst Synthesis

Objective: Synthesize a MgCl₂-supported catalyst containing 2-Butyl-2-ethyl-1,3-dimethoxypropane with a target Ti loading of 2.5–3.5 wt%.

Materials

-

Support: Anhydrous MgCl₂ adduct (MgCl₂[1]·nEtOH, spherical morphology).[2]

-

Titanium Source: TiCl4 (Grade: >99.9%, distilled).

-

Internal Donor: 2-Butyl-2-ethyl-1,3-dimethoxypropane (Purity >98%).[1]

-

Solvent: Chlorobenzene or Toluene (Anhydrous, <10 ppm H₂O).

-

Atmosphere: High-purity Nitrogen or Argon.[1]

Synthesis Workflow

Step 1: Activation (Titanation)

-

Suspend 10 g of spherical MgCl₂·nEtOH adduct in 200 mL of anhydrous chlorobenzene at 0°C.

-

Slowly add 150 mL of TiCl4 dropwise under stirring (250 rpm). Caution: Exothermic.[1]

-

Heat the mixture to 110°C .

Step 2: Donor Addition

-

Once at 110°C, add 2.5 mmol of BEDMP (approx. 0.47 g, assuming MW ~188 g/mol ).

-

Target Ratio: Diether/Mg molar ratio ≈ 0.10 – 0.15.

-

-

Maintain reaction at 110°C for 2 hours .

Step 3: Filtration and Re-Titanation [1]

-

Stop stirring and allow the solid to settle. Siphon off the supernatant liquid (hot).

-

Add fresh TiCl4 (undiluted or 50% in chlorobenzene) to the solid.

-

Heat to 110°C for 60 minutes to ensure full titanation and removal of residual ethanol.

-

Siphon off the supernatant.

Step 4: Washing

-

Wash the solid catalyst 4 times with anhydrous heptane at 90°C.

-

Wash 3 times with hexane at room temperature.

-

Vacuum dry the catalyst at 40°C until free-flowing.[1]

Polymerization Protocol (Performance Validation)

Objective: Evaluate isotacticity and activity.

Reactor Setup

-

Vessel: 2L Stainless Steel Autoclave.[1]

-

Scavenger/Cocatalyst: Triethylaluminum (TEAL).

-

External Donor: None (Not required for BEDMP).

Procedure

-

Purging: Heat reactor to 90°C under N₂ flow for 1 hr, then cool to 25°C.

-

Cocatalyst Injection: Charge reactor with:

-

1000 mL liquid propylene.

-

TEAL (2 mmol) mixed with H₂ (approx. 1000 mL at STP for MW control).

-

Note: Al/Ti molar ratio should be ~200-500.[1]

-

-

Catalyst Injection: Inject 10–15 mg of the synthesized BEDMP-catalyst suspended in mineral oil.[1]

-

Polymerization:

-

Ramp temperature to 70°C .

-

Maintain for 60 minutes .

-

-

Termination: Vent unreacted monomer; collect polymer powder.

Data Analysis & Characterization

Expected Performance Metrics

Compare the BEDMP catalyst against standard Phthalate and Succinate systems.

| Performance Metric | BEDMP (Diether) | Phthalate (3rd Gen) | Succinate (5th Gen) |

| Activity (kg PP/g cat) | 40 - 80 | 20 - 40 | 30 - 60 |

| Isotacticity (X.I. %) | 98.0 - 99.5% | 94% (w/o EED) / 98% (w/ EED) | 97 - 99% |

| H₂ Response | Very High | Medium | Low |

| MWD (Mw/Mn) | Narrow (4.0 - 5.0) | Medium (5.0 - 7.[1]0) | Broad (8.0 - 15.[1]0) |

| External Donor Needed? | NO | YES | NO |

Characterization Methods

-

Isotacticity (NMR):

-

Dissolve polymer in 1,2,4-trichlorobenzene/benzene-d6 at 120°C.[1]

-

Acquire ¹³C NMR.

-

Calculate the mmmm pentad fraction . BEDMP typically yields >98% mmmm.

-

-

Xylene Solubles (XS):

-

Standard gravimetric method (ASTM D5492). Target XS < 2.0 wt%.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Activity | Moisture contamination in MgCl₂ or solvent.[1] | Ensure solvents are <10 ppm H₂O. Verify N₂ purity. |

| High Xylene Solubles (>4%) | Insufficient donor loading or poor washing. | Increase BEDMP/Mg ratio during synthesis. Ensure hot filtration is efficient to remove TiCl3 byproducts. |

| Broad MWD | Non-uniform active sites. | Improve ball-milling of support or use chemical precipitation method for uniform particle size.[1] |

References

-

Review of Ziegler-Natta Catalysts

-

Internal Electron Donor Mechanisms

-

Patent on 1,3-Diether Catalysts

-

Comparative Study of Donors

Sources

- 1. 1,3-Propanediol, 2-butyl-2-ethyl- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 4. 31.2 Stereochemistry of Polymerization: Ziegler–Natta Catalysts – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP [mdpi.com]

- 6. Porous Organic Polymers-Supported Zeigler-Natta Catalysts for Preparing Highly Isotactic Polypropylene with Broad Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. WO2021063930A1 - Process for polymerization of polypropylene using ziegler-natta procatalyst with novel 1,3-diether internal electron donors - Google Patents [patents.google.com]

High-yield synthesis of polypropylene using 1,3-diether donors

Application Note: AN-PP-05-DIETHER Title: High-Yield Synthesis of Polypropylene via 5th Generation Ziegler-Natta Catalysts: The 1,3-Diether Protocol

Executive Summary

This guide details the synthesis of high-isotacticity polypropylene (PP) using

Target Audience: Polymer Chemists, Materials Scientists, and Medical Device Engineers. Relevance to Drug Development: This protocol produces phthalate-free, high-purity polypropylene suitable for medical-grade applications (e.g., pre-filled syringes, IV bags, and blister packaging), addressing REACH compliance and extractables/leachables (E&L) concerns in pharmaceutical packaging.

Scientific Foundation & Mechanism

The 5th Generation Advantage

Traditional 4th-generation catalysts rely on phthalate internal donors. These require silane-based external donors during polymerization to prevent tacticity loss, as the phthalate is easily extracted by the aluminum alkyl cocatalyst.

Why 1,3-Diethers are Superior:

-

Bidentate Coordination: 1,3-diethers bind strongly to the unsaturated (110) face of the

lattice through two oxygen atoms.[1] -

Stability: They are not displaced by triethylaluminum (TEAL) during activation. This eliminates the need for an external donor (ED).[2][3]

-

Site Activation: By removing the ED from the system, the active titanium sites are not "poisoned" by competitive binding, resulting in significantly higher polymerization activity.

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway of 1,3-diether catalyst formation and activation. Note the direct transition to active sites without external donor modulation.

Comparative Performance Data

The following table highlights the operational differences between standard phthalate systems and the diether protocol described below.

| Feature | 4th Gen (Phthalate) | 5th Gen (1,3-Diether) | Impact |

| Internal Donor | Diisobutyl Phthalate (DIBP) | 9,9-bis(methoxymethyl)fluorene | REACH Compliance |

| External Donor | Required (Silanes) | Not Required | Simplified Process |

| Activity | 30–50 kg PP/g Cat | 80–130 kg PP/g Cat | High Yield |

| Hydrogen Response | Moderate | Excellent | Easy MFR Control |

| MWD | Broad ( | Narrow ( | Low Warpage |

Protocol 1: Catalyst Synthesis

Safety Warning:

Materials

-

Support Precursor: Spherical

adduct (commercially available or prepared via emulsion). -

Active Metal: Titanium Tetrachloride (

), anhydrous. -

Internal Donor: 2-isopropyl-2-isopentyl-1,3-dimethoxypropane OR 9,9-bis(methoxymethyl)fluorene.[4]

-

Solvent: Toluene (anhydrous, distilled over Na/Benzophenone).

Step-by-Step Procedure

-

Reactor Setup: Equip a 500 mL multi-neck glass reactor with a mechanical stirrer, reflux condenser, and temperature probe. Purge with

for 30 mins. -

Titanation (Phase 1):

-

Cool reactor to -20°C.

-

Add 200 mL of

. -

Slowly add 10 g of spherical

adduct. Rationale: Low temperature prevents rapid exothermic destruction of the support morphology.

-

-

Heating & Donor Addition:

-

Raise temperature to 40°C.

-

Add the 1,3-diether donor (Molar ratio Mg:Donor = 5:1).

-

Raise temperature to 110°C over 60 minutes.

-

Hold at 110°C for 2 hours with stirring (300 RPM).

-

-

Supernatant Removal: Stop stirring, let solids settle, and siphon off the hot liquid.

-

Re-Titanation (Phase 2):

-

Add fresh

(200 mL). -

Heat to 110°C for 60 minutes. Rationale: Ensures maximum Ti fixation and removal of residual ethanol.

-

Siphon off liquid.

-

-

Washing:

-

Wash the solid catalyst 5 times with anhydrous toluene at 90°C.

-

Wash 3 times with anhydrous hexane at room temperature.

-

-

Drying: Vacuum dry at 40°C until free-flowing powder is obtained.

Protocol 2: Polymerization (Bench-Scale)

Workflow Visualization

Figure 2: High-pressure polymerization workflow.

Procedure

-

Conditioning: Heat a 2L stainless steel autoclave to 80°C under vacuum for 1 hour. Cool to 30°C under propylene flow.

-

Cocatalyst Prep: In a Schlenk flask, mix Triethylaluminum (TEAL) with hexane. (Al/Ti molar ratio = 200-500). Note: No external donor is added.

-

Charging:

-

Introduce the TEAL solution into the reactor under propylene stream.

-

Add Hydrogen (

) gas (measured by pressure differential, typically 1-5 bar depending on desired Molecular Weight). -

Add 500g liquid Propylene.

-

-

Catalyst Injection: Inject 10-20 mg of the prepared solid catalyst using a high-pressure syringe.

-

Polymerization:

-

Ramp temperature to 70°C.

-

Maintain for 60 minutes.

-

-

Termination: Vent unreacted monomer. Treat polymer with acidified ethanol to deactivate catalyst residues. Dry in a vacuum oven at 60°C.

Characterization & Quality Control

To validate the "High Yield" and "Stereospecificity" claims, perform the following:

-

Activity Calculation:

. Target: >80 kg/g . -

Isotacticity (Xylene Solubles): Dissolve PP in boiling xylene, cool to 25°C. The insoluble fraction represents the isotactic polymer. Target: >98% Insolubles.

-

Molecular Weight Distribution (GPC): 1,3-diethers typically yield a Polydispersity Index (PDI) of 3.5–4.5.

-

Melting Point (DSC): Expect

around 163–165°C.

References

-

Barbè, P. C., Cecchin, G., & Noristi, L. (1987). The Catalytic System Ti-Complex/MgCl2.[3][5] Advances in Polymer Science. A foundational review of MgCl2-supported catalysis.

-

Morini, G., Balbontin, G., & Gurevitch, Y. (2013). Ziegler–Natta Catalysts for Propylene Polymerization: Past, Present, and Future. Macromolecular Reaction Engineering. Details the evolution to 5th generation diether catalysts.

-

Chadwick, J. C. (2003). Ziegler–Natta catalysts for propylene polymerization: structural insights and mechanistic considerations. Macromolecular Symposia. Explains the mechanism of internal donors.

-

Basell Poliolefine Italia S.r.l. (2000). Components and catalysts for the polymerization of olefins. Patent EP0728769B1. The seminal patent describing specific 1,3-diether structures.

-

Taniike, T., & Terano, M. (2012). The State of the Art of Ziegler-Natta Catalysts. Journal of Catalysis. Advanced characterization of the (110) facet interactions.

Sources

Troubleshooting & Optimization

Technical Resource Center: Optimizing Hydrogen Response with 2-Butyl-2-ethyl-1,3-dimethoxypropane Donors

Welcome to the technical support center for advanced Ziegler-Natta (Z-N) catalysis. This guide is designed for researchers, scientists, and process engineers working on polypropylene (PP) polymerization. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst systems that utilize 2-Butyl-2-ethyl-1,3-dimethoxypropane (BEMDP) as an external electron donor, with a specific focus on modulating the hydrogen response to control polymer properties like melt flow rate (MFR).

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and function of BEMDP in Ziegler-Natta polymerization.

Q1: What is 2-Butyl-2-ethyl-1,3-dimethoxypropane (BEMDP) and what is its primary function in catalysis?

A1: 2-Butyl-2-ethyl-1,3-dimethoxypropane, a 1,3-diether, is an external electron donor (ED) used in modern Ziegler-Natta catalyst systems for propylene polymerization. Its primary functions are to enhance the stereospecificity of the catalyst and to modulate the polymer's molecular weight.[1] External donors achieve this by selectively deactivating aspecific catalyst sites or by transforming them into isospecific ones, which leads to a higher isotacticity index (I.I.) in the final polypropylene.[2][3]

Q2: How does a diether donor like BEMDP influence hydrogen response compared to conventional alkoxysilane donors?

A2: Diether donors, including BEMDP, are known to significantly enhance the hydrogen response of the catalyst system compared to many conventional alkoxysilane donors.[4] This means that for a given concentration of hydrogen (a chain transfer agent), a catalyst system with BEMDP will produce polypropylene with a substantially higher melt flow rate (MFR) and lower average molecular weight.[5][6] This high hydrogen sensitivity is crucial for producing high-MFR PP grades used in applications like thin-wall injection molding.

Q3: What is the proposed mechanism by which BEMDP enhances stereospecificity and hydrogen response?

A3: BEMDP functions by coordinating to the MgCl₂ support surface, often in close proximity to the titanium active centers.[7] This coordination serves two main purposes:

-

Stereoregulation: The bulky butyl and ethyl groups of BEMDP create steric hindrance around the active site, forcing the incoming propylene monomer to adopt a specific orientation before insertion. This leads to the formation of highly isotactic polypropylene.

-

Modulation of Active Sites: Z-N catalysts possess multiple types of active sites with varying reactivity and stereospecificity. BEMDP is believed to selectively poison or modify the less stereospecific sites. These aspecific sites are often less responsive to hydrogen. By deactivating them, the overall system becomes dominated by isospecific sites that exhibit a more pronounced response to hydrogen as a chain transfer agent, thus increasing the MFR.[4][5]

Q4: Are there any trade-offs when using BEMDP as an external donor?

A4: Yes, the primary trade-off is often between catalyst activity and stereospecificity/hydrogen response. While BEMDP is highly effective at increasing isotacticity and MFR, its addition can sometimes lead to a decrease in overall catalyst productivity (activity).[4][8] This occurs because the donor can passivate some of the active titanium species. Therefore, optimizing the molar ratio of the external donor to the titanium (or aluminum co-catalyst) is a critical step in process development.

Part 2: Troubleshooting Guide

This guide provides a systematic, Q&A-based approach to resolving common issues encountered during polymerization with BEMDP donors.

Issue 1: Poor or Unstable Hydrogen Response

Q: My polymer's Melt Flow Rate (MFR) is not increasing as expected when I increase the hydrogen concentration. What are the likely causes?

A: This issue, known as poor hydrogen sensitivity, can stem from several factors related to the catalyst chemistry and process conditions.

-

Suboptimal Donor Concentration: The most common cause is an incorrect molar ratio of BEMDP to the titanium on the catalyst or the aluminum co-catalyst. Too little donor may not sufficiently activate the sites responsive to hydrogen, while too much can poison the catalyst and suppress overall activity, masking the hydrogen effect.[4]

-

Catalyst Poisoning: Impurities in the monomer feed or solvent (e.g., water, oxygen, carbon oxides) can deactivate the catalyst's active sites, leading to a poor response.

-

Incorrect Co-catalyst Ratio: The ratio of the aluminum alkyl co-catalyst (e.g., Triethylaluminum, TEAl) to the external donor is crucial. An improper ratio can affect the formation and stability of the active sites.[3]

-

Temperature Fluctuations: Polymerization temperature significantly impacts reaction kinetics. Inconsistent temperature control can lead to variable catalyst activity and an unstable hydrogen response.

Q: What is the first diagnostic step I should take to address poor hydrogen response?